![molecular formula C19H16N4O2 B6477313 7-(4-ethoxyphenyl)-3-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2640830-69-7](/img/structure/B6477313.png)
7-(4-ethoxyphenyl)-3-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-ethoxyphenyl)-3-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a complex organic molecule that contains several functional groups, including an ethoxy group, a phenyl group, and a triazolopyrazinone group . These types of compounds are often studied in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized starting from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrazinone core, with phenyl and ethoxyphenyl groups attached. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of the triazolopyrazinone group could potentially make this compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as melting point, solubility, and stability would be determined experimentally .Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial properties. In a study by Zhang et al., a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity. Among these compounds, compound 2e exhibited superior antibacterial activity, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli. Notably, this activity was comparable to the first-line antibacterial agent ampicillin .
Therapeutic Targets
The compound has shown promise as a therapeutic agent in various contexts:
- RORγt Inverse Agonist : It acts as an RORγt inverse agonist .
- PHD-1 Inhibitor : It inhibits PHD-1 .
- JAK1 and JAK2 Inhibitor : It has inhibitory effects on JAK1 and JAK2 .
- Cardiovascular Disorders : These compounds are utilized in the treatment of cardiovascular disorders .
- Type 2 Diabetes : They may have implications in type 2 diabetes management .
- Hyperproliferative Disorders : The compound has potential applications in hyperproliferative disorder treatment .
P2X7 Receptor Antagonist
Derivatives of this compound containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 have been found to be P2X7 receptor antagonists. These compounds hold promise for treating pain or inflammatory diseases .
Other Applications
While the above areas represent the most studied applications, further research may reveal additional uses. For instance, the compound’s structural features suggest potential in drug discovery, especially considering its nitrogen-containing heterocyclic backbone . However, more investigations are needed to uncover its full range of applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
It’s known that some triazolo[4,3-a]pyrazine derivatives exhibit antibacterial activities . These compounds may interact with bacterial cells, leading to changes that inhibit their growth or kill them. The specific interactions and resulting changes would depend on the exact structure of the compound and its targets.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication . The downstream effects could include inhibited growth or death of the bacterial cells.
Pharmacokinetics
Similar compounds, such as triazolopyrazines, have been used in medicinal chemistry, suggesting they may have favorable pharmacokinetic properties
Result of Action
If it does indeed have antibacterial activity, it could lead to inhibited growth or death of bacterial cells
Action Environment
For example, one study found that a related compound was synthesized under low-temperature conditions
properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-2-25-16-10-8-15(9-11-16)22-12-13-23-17(14-6-4-3-5-7-14)20-21-18(23)19(22)24/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQWSMQQINSWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Ethoxyphenyl)-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.